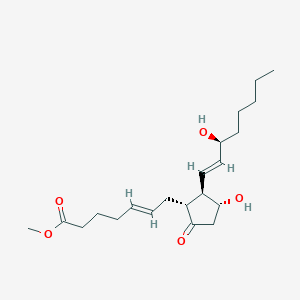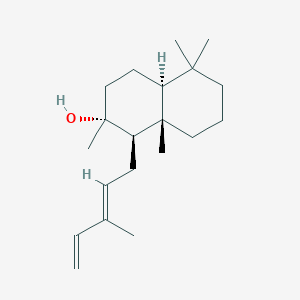
1,3-Diphenyl-2-propyn-1-ol
Descripción general
Descripción
1,3-Diphenyl-2-propyn-1-ol, also known as 1,3-Diphenylpropargyl alcohol, is an organic chemical synthesis intermediate . It has the empirical formula C15H12O and a molecular weight of 208.26 .
Synthesis Analysis
1,3-Diphenyl-2-propyn-1-ol can be synthesized through various methods. For instance, it has been reported that propargylic substitution reactions of 1,3-diphenyl-2-propyn-1-ol with a wide range of nucleophiles bearing activating substituents can be catalyzed under mild conditions .Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-2-propyn-1-ol consists of a propynol group flanked by two phenyl groups .Chemical Reactions Analysis
1,3-Diphenyl-2-propyn-1-ol can undergo various chemical reactions. For example, it can participate in propargylic substitution reactions with various nucleophilic compounds .Physical And Chemical Properties Analysis
1,3-Diphenyl-2-propyn-1-ol is a solid at room temperature with a density of 1.099 g/mL at 25 °C . It has a refractive index of 1.618 and a flash point greater than 110 °C .Aplicaciones Científicas De Investigación
Organic Chemical Synthesis Intermediate
“1,3-Diphenyl-2-propyn-1-ol” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemicals in the field of organic chemistry.
Formation of Substituted Cyclopropanes
It may be used as a model substrate to investigate the formation of substituted cyclopropanes by SiO2-ZrO2 mixed oxides catalyzed Friedel-Crafts-alkylation followed by trans-hydrogenation . This application is particularly relevant in the field of catalysis and materials science.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-diphenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWMODRWHHWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304730 | |
| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-2-propyn-1-ol | |
CAS RN |
1817-49-8 | |
| Record name | α-(2-Phenylethynyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1817-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1,3-Diphenyl-2-propyn-1-ol in organic synthesis?
A: 1,3-Diphenyl-2-propyn-1-ol serves as a valuable reagent in various organic reactions, particularly in propargylation reactions. [, ] Research highlights its use in synthesizing propargylic ethers, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [] Additionally, it can be employed in the synthesis of diaryl-propanones, another class of compounds with diverse applications. []
Q2: What are the advantages of using metallic triflates immobilized in ionic liquids as catalysts for propargylation reactions with 1,3-Diphenyl-2-propyn-1-ol?
A: Metallic triflates like Bi(OTf)3, Sc(OTf)3, and Yb(OTf)3, when immobilized in ionic liquids, offer several benefits as catalysts for propargylation reactions using 1,3-Diphenyl-2-propyn-1-ol. [] These systems facilitate one-pot reactions with various arenes under mild conditions. Moreover, the ionic liquid/metallic triflate combination allows for catalyst recycling and reuse without significant loss of activity, promoting sustainable chemical processes. []
Q3: Can you elaborate on the use of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres for catalyzing reactions involving 1,3-Diphenyl-2-propyn-1-ol?
A: Research demonstrates the successful synthesis and application of FeCo/graphitic carbon shell nanocrystals embedded in mesoporous silica spheres (FeCo/GC@MSS) as magnetically recyclable catalysts. [] These nanomaterials exhibit high stability and excellent catalytic activity in the propargylation reaction of 1,3-Diphenyl-2-propyn-1-ol with phenol. [] The magnetic properties of these nanocatalysts facilitate easy separation and recovery from the reaction mixture, further enhancing their practical applicability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B157975.png)










